molecular formula C7H21Cl3N4 B6176337 1-(2-hydrazinylethyl)-4-methylpiperazine trihydrochloride CAS No. 2613383-84-7

1-(2-hydrazinylethyl)-4-methylpiperazine trihydrochloride

Cat. No.: B6176337
CAS No.: 2613383-84-7
M. Wt: 267.6
InChI Key:
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Description

1-(2-Hydrazinylethyl)-4-methylpiperazine trihydrochloride is a chemical compound with the molecular formula C8H20N4·3HCl. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is known for its hydrazine group, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydrazinylethyl)-4-methylpiperazine trihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with ethylene dichloride in the presence of hydrazine hydrate. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydrazinylethyl)-4-methylpiperazine trihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form hydrazones or oxadiazoles.

  • Reduction: Reduction reactions can lead to the formation of amines or other nitrogen-containing compounds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are typically employed in substitution reactions.

Major Products Formed:

  • Hydrazones: Formed through the oxidation of the hydrazine group.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Hydrazinylethyl)-4-methylpiperazine trihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical assays to study enzyme inhibition and protein interactions.

  • Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

1-(2-Hydrazinylethyl)-4-methylpiperazine trihydrochloride is similar to other piperazine derivatives, such as 1-(2-hydrazinylethyl)piperidine and 1-(2-hydrazinylethyl)-3-methylpiperazine. These compounds share structural similarities but differ in their substituents and properties. The presence of the methyl group in this compound contributes to its unique reactivity and applications.

Comparison with Similar Compounds

  • 1-(2-Hydrazinylethyl)piperidine

  • 1-(2-Hydrazinylethyl)-3-methylpiperazine

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Properties

CAS No.

2613383-84-7

Molecular Formula

C7H21Cl3N4

Molecular Weight

267.6

Purity

95

Origin of Product

United States

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